molecular formula C5H6OS B099858 2H-1,3-Oxathiepine CAS No. 15599-76-5

2H-1,3-Oxathiepine

Cat. No. B099858
CAS RN: 15599-76-5
M. Wt: 114.17 g/mol
InChI Key: ZSELJDBKNFWRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Oxathiepine is a heterocyclic compound that contains a six-membered ring with one sulfur and one oxygen atom. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-1,3-Oxathiepine is not well understood, but it is believed to act through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various cognitive processes.

Biochemical And Physiological Effects

2H-1,3-Oxathiepine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect neurons from damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2H-1,3-Oxathiepine is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of 2H-1,3-Oxathiepine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2H-1,3-Oxathiepine. One direction is to further explore its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential applications in the field of organic synthesis, where it can be used as a building block for the synthesis of various compounds. Additionally, further research can be done to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2H-1,3-Oxathiepine involves the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which later undergoes intramolecular cyclization to yield the desired product. This method has been optimized and modified by various researchers to improve the yield and purity of the product.

Scientific Research Applications

2H-1,3-Oxathiepine has been extensively studied for its potential applications in various fields. It has shown promising results in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

15599-76-5

Product Name

2H-1,3-Oxathiepine

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

1,3-oxathiepine

InChI

InChI=1S/C5H6OS/c1-2-4-7-5-6-3-1/h1-4H,5H2

InChI Key

ZSELJDBKNFWRAP-UHFFFAOYSA-N

SMILES

C1OC=CC=CS1

Canonical SMILES

C1OC=CC=CS1

synonyms

1,3-Oxathiepin

Origin of Product

United States

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